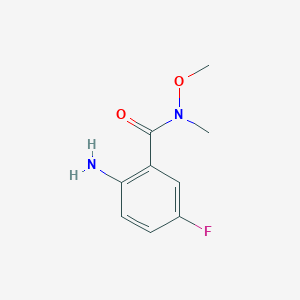

2-Amino-5-fluoro-N-methoxy-N-methylbenzamide

Description

Properties

IUPAC Name |

2-amino-5-fluoro-N-methoxy-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O2/c1-12(14-2)9(13)7-5-6(10)3-4-8(7)11/h3-5H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJTPURUYKCXYGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=C(C=CC(=C1)F)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40695939 | |

| Record name | 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

880875-39-8 | |

| Record name | 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide, a key fluorinated benzamide derivative utilized in medicinal and organic chemistry. Its unique structural features, including an amino group, a strategically placed fluorine atom, and a Weinreb amide moiety, make it a valuable and versatile building block in the synthesis of complex molecular architectures for drug discovery. This guide details its physicochemical properties, established synthetic routes with mechanistic insights, applications in pharmaceutical research, and essential safety protocols.

Introduction: A Versatile Scaffold in Modern Drug Discovery

This compound, identified by the CAS Number 880875-39-8 , is a compound of significant interest in contemporary drug development.[1][2] Its structure is distinguished by three critical functionalities: an aniline moiety, a fluorine substituent, and an N-methoxy-N-methylamide, commonly known as a Weinreb amide. This combination imparts a unique set of physicochemical properties that are highly advantageous for the synthesis of novel therapeutic agents.

The strategic incorporation of a fluorine atom is a well-established tactic in medicinal chemistry to enhance crucial drug-like properties.[3] Fluorine's high electronegativity can modulate the acidity or basicity of nearby functional groups, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.[3][4] The Weinreb amide is a particularly useful functional group in organic synthesis, as it is stable to many nucleophilic reagents but can be selectively converted to aldehydes or ketones, providing a controlled method for carbon-carbon bond formation.

This guide serves as a technical resource for professionals in the field, offering detailed insights into the synthesis, properties, and applications of this important synthetic intermediate.

Physicochemical and Computational Properties

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development. The properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 880875-39-8 | [1][2] |

| Molecular Formula | C₉H₁₁FN₂O₂ | [1] |

| Molecular Weight | 198.19 g/mol | [1] |

| Appearance | Solid (Form) | |

| Purity | ≥95% (Typically available) | [1] |

| Topological Polar Surface Area (TPSA) | 55.56 Ų | [1] |

| LogP (Calculated) | 1.0413 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 2 | [1] |

| SMILES | CN(C(=O)C1=C(C=CC(=C1)F)N)OC | [1] |

| InChIKey | WWEPCBKULBKDCS-UHFFFAOYSA-N | [5] |

Synthesis and Mechanistic Rationale

The synthesis of this compound typically originates from commercially available fluorinated benzoic acids. The most common and direct approach involves the amidation of 2-amino-5-fluorobenzoic acid.

Workflow: Synthesis via Amide Coupling

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is a representative example of a standard amide coupling reaction to synthesize the title compound.

1. Reaction Setup:

-

To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-5-fluorobenzoic acid (1.0 eq).

-

Dissolve the starting material in a suitable anhydrous aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

2. Addition of Reagents:

-

Add N,O-Dimethylhydroxylamine hydrochloride (1.1 eq) to the solution.

-

Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq), to neutralize the hydrochloride salt and facilitate the coupling.

-

Add the coupling agent. A common choice is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq).

3. Reaction Execution:

-

Stir the reaction mixture at room temperature. The reaction progress should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

The reaction is typically complete within 2-12 hours.

4. Work-up and Purification:

-

Once the reaction is complete, quench the mixture with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

The crude product is then purified, typically by column chromatography on silica gel, to yield the pure this compound.

Causality Behind Experimental Choices

-

Inert Atmosphere: Prevents potential side reactions involving atmospheric moisture or oxygen, particularly with the highly reactive activated carboxylic acid intermediate.

-

Anhydrous Solvents: Water can hydrolyze the activated ester intermediate formed by the coupling agent, reducing the yield of the desired amide.

-

Coupling Agent (HATU): HATU is a highly efficient coupling agent that rapidly converts the carboxylic acid into a reactive activated ester. This intermediate readily reacts with the weakly nucleophilic N,O-dimethylhydroxylamine to form the stable Weinreb amide with minimal side products.

-

Non-nucleophilic Base (DIPEA): A bulky, non-nucleophilic base is crucial. It is strong enough to deprotonate the N,O-dimethylhydroxylamine hydrochloride and neutralize the acidic byproducts of the reaction without competing as a nucleophile and reacting with the activated ester itself.

Applications in Drug Discovery and Development

The primary utility of this compound is as a versatile intermediate for constructing more elaborate molecules. Its structural features allow for diverse chemical modifications, making it a valuable scaffold for generating libraries of compounds for biological screening.

-

Precursor for Heterocyclic Synthesis: The aniline functional group is a common starting point for the synthesis of various nitrogen-containing heterocycles, which are prevalent in many approved drugs.

-

Scaffold for Bioactive Molecules: This compound has been utilized as a key building block in the development of novel therapeutic agents. For instance, its derivatives have been explored in the synthesis of compounds targeting Plasmodium falciparum ATP4 (PfATP4) for antimalarial drug discovery and in the creation of novel androgen receptor antagonists for prostate cancer research.[4]

-

Cereblon (CRBN) Binders: Recent studies have highlighted the use of fluorinated benzamide derivatives in the discovery of novel binders for Cereblon (CRBN), a substrate receptor for the E3 ubiquitin ligase complex.[6] These binders are critical components in the design of Proteolysis-Targeting Chimeras (PROTACs), an emerging therapeutic modality designed to induce the degradation of specific disease-causing proteins.[6] The fluorine atom in these scaffolds can enhance binding affinity and modulate other critical physicochemical properties.[6]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[7]

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. Handle in a well-ventilated area or a chemical fume hood.[7][8]

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place. Recommended storage is often at 2-8°C for long-term stability.[1][8]

-

Incompatible Materials: Avoid strong oxidizing agents.[8]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for medicinal chemists and drug discovery scientists. Its well-defined structure, predictable reactivity, and the strategic placement of a fluorine atom provide a reliable and versatile platform for the synthesis of next-generation therapeutics. The robust synthetic protocols and diverse applications, particularly in the burgeoning field of targeted protein degradation, ensure that this compound will remain a relevant and valuable building block in pharmaceutical research for the foreseeable future.

References

-

PubChem. 2-Amino-5-fluoro-3-methoxybenzoic acid. [Link]

-

PubMed. Applications of fluorine-containing amino acids for drug design. [Link]

-

PubChem. 2-fluoro-N-methoxy-N-methylbenzamide. [Link]

-

ResearchGate. Synthesis of 2-amino-5-fluoropyridine. [Link]

-

PubChem. N-Methoxy-N-methylbenzamide. [Link]

-

PubChem. 2-Amino-5-methoxybenzamide. [Link]

- Google Patents. CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.

- Google Patents. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.

-

National Institutes of Health (NIH). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound | 880875-39-8 [chemicalbook.com]

- 3. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Amino-5-fluoro-N-methylbenzamide|CAS 773846-62-1 [benchchem.com]

- 5. 2-Fluoro-N-methoxy-N-methylbenzamide | 198967-24-7 [sigmaaldrich.com]

- 6. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. synquestlabs.com [synquestlabs.com]

- 8. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide

This guide provides a comprehensive technical overview of 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide, a key intermediate in contemporary drug discovery and organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's structural attributes, synthesis, and analytical characterization, underpinned by field-proven insights and established scientific principles.

Introduction: The Strategic Importance of a Fluorinated Weinreb Amide

This compound, also known as a Weinreb amide, is a highly functionalized aromatic compound of significant interest in medicinal chemistry.[1][2] Its strategic value stems from the unique combination of three critical moieties: a fluorinated benzene ring, a primary aromatic amine, and an N-methoxy-N-methylamide (Weinreb amide) group.[3][4]

The fluorine atom enhances metabolic stability and binding affinity of derivative molecules, a common strategy in drug design.[1][5] The amino group serves as a versatile synthetic handle for further molecular elaboration. The Weinreb amide functionality is particularly notable for its controlled reactivity towards nucleophiles, allowing for the synthesis of ketones and aldehydes with high selectivity and yield, thereby avoiding over-addition side reactions common with other carbonyl precursors.[3][4][6]

This compound serves as a crucial building block in the synthesis of various therapeutic agents, including novel androgen receptor antagonists for prostate cancer treatment and compounds targeting Plasmodium falciparum ATP4 for antimalarial drug discovery.[1]

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 880875-39-8 | [2] |

| Molecular Formula | C₉H₁₁FN₂O₂ | [2] |

| Molecular Weight | 198.19 g/mol | [2] |

| Topological Polar Surface Area (TPSA) | 55.56 Ų | [2] |

| LogP | 1.0413 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Rotatable Bonds | 2 | [2] |

These properties indicate a molecule with good potential for oral bioavailability, as suggested by Lipinski's rule of five. The moderate LogP value suggests a balance between aqueous solubility and lipid permeability.

Chemical Structure Visualization

The structural arrangement of this compound is depicted below.

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Insights

The synthesis of this compound typically involves a multi-step process that leverages well-established organic chemistry transformations. A common and efficient approach begins with a suitably substituted benzoic acid.

General Synthetic Workflow

The causality behind the chosen synthetic route is to build the molecule sequentially, installing the key functional groups in a controlled manner to maximize yield and purity.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: A Self-Validating System

The following protocol describes a reliable method for the synthesis, incorporating in-process checks to ensure reaction completion and product purity.

Step 1: Activation of 2-Amino-5-fluorobenzoic Acid

-

Rationale: The carboxylic acid is converted to a more reactive acid chloride to facilitate the subsequent amidation. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are common and effective reagents for this transformation.

-

Procedure:

-

To a solution of 2-amino-5-fluorobenzoic acid in an inert solvent (e.g., dichloromethane), add oxalyl chloride and a catalytic amount of dimethylformamide (DMF) at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the evolution of gas ceases, indicating the completion of the reaction.

-

Remove the solvent and excess reagent under reduced pressure to yield the crude 2-amino-5-fluorobenzoyl chloride.

-

-

Validation: The formation of the acid chloride can be confirmed by IR spectroscopy, observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a sharp C=O stretch at a higher wavenumber.

Step 2: Weinreb Amidation

-

Rationale: The acid chloride is reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base to form the stable Weinreb amide. The stability of the tetrahedral intermediate formed during nucleophilic addition to the Weinreb amide is key to its utility.[3][4]

-

Procedure:

-

Dissolve N,O-dimethylhydroxylamine hydrochloride in a suitable solvent (e.g., dichloromethane) and cool to 0 °C.

-

Add a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloride salt.

-

Slowly add a solution of the 2-amino-5-fluorobenzoyl chloride from the previous step to the reaction mixture.

-

Allow the reaction to proceed at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

-

Validation: TLC analysis should show the consumption of the starting acid chloride and the formation of a new, typically more polar, product spot corresponding to the Weinreb amide.

Step 3: Work-up and Purification

-

Rationale: Standard aqueous work-up is performed to remove inorganic byproducts and unreacted starting materials. Purification by column chromatography ensures the high purity of the final product.

-

Procedure:

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

-

Validation: The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC) and its structure confirmed by spectroscopic methods.

Analytical Characterization: A Multi-Technique Approach

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for structural confirmation.[7][8][9]

-

¹H NMR: The proton NMR spectrum will provide characteristic signals for the aromatic protons, the amine protons (which may appear as a broad singlet), the N-methyl protons, and the O-methyl protons. The coupling patterns of the aromatic protons will be indicative of the substitution pattern on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum will show distinct resonances for each unique carbon atom in the molecule, including the carbonyl carbon of the amide, the aromatic carbons, and the methyl carbons.

-

¹⁹F NMR: Fluorine NMR will exhibit a single resonance, confirming the presence of the fluorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[8][9]

| Wavenumber (cm⁻¹) | Assignment |

| 3450-3300 | N-H stretching (primary amine) |

| 1640-1620 | C=O stretching (Weinreb amide) |

| 1600-1450 | C=C stretching (aromatic ring) |

| 1250-1000 | C-N and C-O stretching |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.[9][10] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The molecular ion peak ([M]⁺) would be expected at an m/z corresponding to the molecular weight of 198.19.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling this compound. It is important to consult the Safety Data Sheet (SDS) for detailed information.[11][12][13]

-

General Precautions: Use in a well-ventilated area, preferably a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11][13][14]

-

In case of contact:

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[2]

Conclusion

This compound is a strategically important and versatile building block in modern organic synthesis and drug discovery. Its unique structural features, particularly the Weinreb amide functionality and the fluorine substituent, provide chemists with a powerful tool for the controlled synthesis of complex molecules with desirable pharmacological properties. A thorough understanding of its synthesis, characterization, and safe handling, as outlined in this guide, is crucial for its effective application in research and development.

References

-

Weinreb amides. Chemical & Engineering News. [Link]

-

Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. [Link]

-

N-Methoxy-N-methylamides as Effective Acylating Agents. Organic Syntheses. [Link]

-

Safety Data Sheet. Angene Chemical. [Link]

-

Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. National Institutes of Health. [Link]

Sources

- 1. 2-Amino-5-fluoro-N-methylbenzamide|CAS 773846-62-1 [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. Weinreb amides [pubsapp.acs.org]

- 4. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 5. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. angenechemical.com [angenechemical.com]

- 14. tcichemicals.com [tcichemicals.com]

2-Amino-5-fluoro-N-methoxy-N-methylbenzamide properties

An In-Depth Technical Guide to 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide

Introduction

This compound, also known as a Weinreb-Nahm amide, is a highly functionalized aromatic compound of significant interest in medicinal and organic chemistry.[1][2] Its structure, which combines an aminobenzamide core with a strategic fluorine substituent and a Weinreb amide moiety, makes it a versatile and valuable building block for the synthesis of complex molecular architectures.[3] The Weinreb amide functionality is particularly noteworthy as it allows for the controlled synthesis of ketones and aldehydes by preventing the common problem of over-addition by organometallic reagents.[1][4]

The strategic placement of a fluorine atom is a common and effective tactic in modern drug design.[5][6][7] The incorporation of fluorine can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, membrane permeation, and binding affinity for its biological target.[3][6][7] Consequently, this compound serves as a critical scaffold for generating diverse libraries of derivatives for biological screening and as a key intermediate in the development of novel therapeutic agents.[3] This guide provides a comprehensive overview of its properties, synthesis, applications, and handling for researchers and drug development professionals.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are essential for its application in chemical synthesis, enabling calculations for stoichiometry, solubility, and purification parameters.

| Property | Value | Source |

| CAS Number | 880875-39-8 | [8] |

| Molecular Formula | C₉H₁₁FN₂O₂ | [8] |

| Molecular Weight | 198.19 g/mol | [8] |

| Topological Polar Surface Area (TPSA) | 55.56 Ų | [8] |

| LogP | 1.0413 | [8] |

| Hydrogen Bond Donors | 1 | [8] |

| Hydrogen Bond Acceptors | 3 | [8] |

| Rotatable Bonds | 2 | [8] |

Synthesis and Mechanism

The most direct and reliable synthesis of this compound involves the coupling of 2-amino-5-fluorobenzoic acid with N,O-dimethylhydroxylamine. This transformation is a classic example of Weinreb amide formation, a cornerstone reaction in organic synthesis for its efficiency and control.[1][4]

Reaction Mechanism: The Weinreb Amide Advantage

The formation of a Weinreb amide from a carboxylic acid is typically mediated by a peptide coupling agent. The key to the Weinreb amide's utility lies in its subsequent reaction with organometallic reagents (like Grignard or organolithium reagents). The N-methoxy and N-methyl groups form a stable, five-membered chelated intermediate with the metal atom of the incoming nucleophile.[1] This tetrahedral intermediate is stable at low temperatures and does not collapse until acidic workup, thereby preventing the common side reaction of over-addition that would otherwise lead to a tertiary alcohol instead of the desired ketone.[1] While this specific guide focuses on the amide's synthesis rather than its subsequent reaction, understanding this inherent stability is crucial to appreciating its value as a synthetic intermediate.

Visualizing the Synthetic Workflow

The following diagram outlines the standard synthetic pathway from the parent carboxylic acid to the target Weinreb amide.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol describes a robust method for synthesizing the title compound, designed as a self-validating system by explaining the rationale behind each step.

Objective: To synthesize this compound from 2-amino-5-fluorobenzoic acid.

Materials:

-

2-Amino-5-fluorobenzoic acid (1 equivalent)

-

N,O-Dimethylhydroxylamine hydrochloride (1.1 equivalents)

-

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (3 equivalents)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Vessel Preparation: A round-bottom flask is flame-dried under vacuum and allowed to cool under an inert atmosphere (e.g., nitrogen or argon). This step is critical to remove adsorbed water, which would otherwise hydrolyze the coupling agent and interfere with the reaction.

-

Reagent Dissolution: 2-Amino-5-fluorobenzoic acid (1 eq.), N,O-dimethylhydroxylamine hydrochloride (1.1 eq.), and HATU (1.2 eq.) are added to the flask. Anhydrous DMF is added to dissolve the reagents. DMF is chosen for its high polarity, which aids in dissolving the reactants, and its high boiling point, which allows for a wide range of reaction temperatures.

-

Neutralization and Activation: The flask is cooled in an ice bath (0 °C). DIPEA (3 eq.) is added dropwise.

-

Causality: Two equivalents of DIPEA are required to neutralize the hydrochloride salt of the amine and the hexafluorophosphate salt of HATU. An additional equivalent acts as the base to facilitate the coupling reaction. DIPEA is a bulky, non-nucleophilic base, ensuring it does not compete with the amine as a nucleophile. The dropwise addition at 0 °C helps to control any exotherm from the acid-base neutralization.

-

-

Reaction: The reaction mixture is removed from the ice bath and stirred at room temperature. The progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-4 hours).

-

Workup and Extraction: Upon completion, the reaction mixture is diluted with ethyl acetate. The organic phase is washed sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid and acidic byproducts), water, and brine (to reduce the amount of dissolved water in the organic layer).

-

Drying and Concentration: The separated organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

The value of this compound is realized in its role as a sophisticated building block for creating novel drug candidates.

A Versatile Precursor for Bioactive Molecules

The Weinreb amide is a masked carbonyl group. It can be readily and cleanly converted into a ketone by reaction with a Grignard or organolithium reagent, or reduced to an aldehyde using a mild hydride reagent like lithium aluminum hydride (LiAlH₄).[4] This versatility allows medicinal chemists to introduce a wide array of side chains and functional groups, facilitating the exploration of structure-activity relationships (SAR).

Caption: Synthetic utility of the Weinreb amide for generating key functional groups.

The Strategic Role of Fluorine in Pharmacokinetics

The fluorine atom at the 5-position is not a passive substituent. Its high electronegativity can alter the acidity of the adjacent amino group and influence the electronic properties of the aromatic ring. In drug development, fluorine substitution is a well-established strategy to:

-

Block Metabolic Oxidation: The carbon-fluorine bond is exceptionally strong. Placing a fluorine atom at a site that is susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can significantly increase the drug's half-life.[3]

-

Enhance Binding Affinity: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonding and dipole-dipole interactions, thereby increasing the potency of the drug.[6][7]

-

Modulate Lipophilicity: Fluorine substitution often increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and reach its site of action.[6][7]

This compound has been explored as a precursor in the synthesis of compounds targeting pathways relevant to antimalarial drug discovery and in creating novel androgen receptor antagonists for prostate cancer research.[3]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar aminobenzamides provide a basis for safe handling protocols.[9][10] The compound should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE).

-

Hazard Classification: Similar compounds are considered hazardous, with potential hazards including being harmful if swallowed, causing skin irritation, and causing serious eye irritation.[10]

-

Precautionary Measures:

-

First Aid:

Conclusion

This compound is a high-value synthetic intermediate that embodies several key principles of modern medicinal chemistry. The integration of the stable and versatile Weinreb amide functionality with a strategically placed fluorine atom provides a powerful platform for the efficient synthesis of complex and potentially bioactive molecules. Its utility in constructing diverse chemical libraries makes it an indispensable tool for scientists and researchers dedicated to the discovery and development of next-generation pharmaceuticals.

References

-

Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site . MDPI. [Link]

-

Weinreb ketone synthesis . Wikipedia. [Link]

-

Safety Data Sheet - 5-Amino-2-fluoro-N-methylbenzamide . Angene Chemical. [Link]

-

Synthesis of Weinreb and their Derivatives (A Review) . Oriental Journal of Chemistry. [Link]

-

Synthesis of Nα-protected aminoacid/peptide Weinreb amides employing N,N'-carbonyldiimidazole . Semantic Scholar. [Link]

-

How is 2-Amino-5-fluorobenzoic acid synthesized and what are its applications? . FAQ. [Link]

-

Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A . National Institutes of Health (NIH). [Link]

-

2-Amino-5-methoxybenzamide | C8H10N2O2 | CID 20338217 . PubChem. [Link]

-

Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site . ResearchGate. [Link]

-

Applications of fluorine-containing amino acids for drug design . PubMed. [Link]

-

N-Methoxy-N-methylbenzamide | C9H11NO2 | CID 569575 . PubChem. [Link]

- Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.

- The preparation method of 2-amino-5-fluorobenzoic acid.

-

Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs . National Institutes of Health (NIH). [Link]

- The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-.

-

Synthesis of 2-amino-5-fluoropyridine . ResearchGate. [Link]

-

Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs . ACS Publications. [Link]

-

5-amino-2-fluoro-N-methylbenzamide | C8H9FN2O | CID 43510683 . PubChem. [Link]

Sources

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. N-Methoxy-N-methylbenzamide | C9H11NO2 | CID 569575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Amino-5-fluoro-N-methylbenzamide|CAS 773846-62-1 [benchchem.com]

- 4. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 5. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemscene.com [chemscene.com]

- 9. fishersci.com [fishersci.com]

- 10. angenechemical.com [angenechemical.com]

An In-depth Technical Guide to the Synthesis of 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide

This guide provides a comprehensive overview and detailed protocol for the synthesis of 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide, a valuable intermediate in contemporary organic synthesis. This document is intended for researchers, chemists, and professionals in the field of drug development and fine chemical manufacturing. We will delve into the strategic considerations for the synthetic pathway, the rationale behind procedural choices, and a robust, step-by-step methodology for its preparation.

Introduction and Strategic Importance

This compound is a specialized chemical intermediate known as a Weinreb-Nahm amide. The intrinsic value of Weinreb amides lies in their unique reactivity profile; they are stable intermediates that can be reliably converted into ketones or aldehydes.[1] Specifically, they react cleanly with organometallic reagents, such as Grignard or organolithium reagents, to form a stable tetrahedral intermediate that, upon workup, yields a ketone.[2] This circumvents the common issue of over-addition that plagues the synthesis of ketones from more reactive acyl compounds like acid chlorides or esters.[2] The presence of the fluoro- and amino- substituents on the benzamide core makes this particular molecule a versatile building block for the synthesis of complex pharmaceutical agents and other high-value chemical entities.

The synthesis commences with the commercially available precursor, 2-Amino-5-fluorobenzoic acid, and proceeds via an amide coupling reaction with N,O-Dimethylhydroxylamine.

Precursor Analysis: 2-Amino-5-fluorobenzoic Acid

Before commencing the synthesis, a thorough understanding of the starting material is critical.

| Property | Value | Source |

| Molecular Formula | C₇H₆FNO₂ | [3] |

| Molecular Weight | 155.13 g/mol | |

| Appearance | Crystalline solid | [3] |

| Melting Point | 181-183 °C | |

| CAS Number | 446-08-2 |

2-Amino-5-fluorobenzoic acid is a key precursor in the synthesis of various pharmaceutical and agrochemical compounds.[4][5] Its availability from major chemical suppliers makes it a convenient starting point for this synthetic route.

Synthetic Pathway: Amide Coupling via CDI Activation

The core of this synthesis is the formation of an amide bond between 2-Amino-5-fluorobenzoic acid and N,O-Dimethylhydroxylamine. While several methods exist for this transformation, such as converting the carboxylic acid to an acid chloride, a more direct and often milder approach involves the use of a coupling agent.[1] We have selected N,N'-Carbonyldiimidazole (CDI) for this purpose due to its efficiency and the straightforward nature of the reaction workup.[6]

The reaction proceeds in two main stages within a one-pot procedure:

-

Activation: 2-Amino-5-fluorobenzoic acid reacts with CDI to form a highly reactive acyl-imidazole intermediate. This step is typically rapid and releases carbon dioxide and imidazole as byproducts.

-

Coupling: The in-situ generated acyl-imidazole intermediate is then treated with N,O-Dimethylhydroxylamine hydrochloride. A mild base, such as N-Methylmorpholine (NMM), is required to neutralize the hydrochloride salt, liberating the free hydroxylamine for nucleophilic attack on the activated carbonyl carbon.[6]

This method avoids the harsh conditions associated with thionyl chloride or oxalyl chloride and often results in higher yields with fewer side products.

Diagram of the Synthetic Pathway

Caption: Overall reaction scheme for the synthesis.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and should be conducted by trained personnel in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |

| 2-Amino-5-fluorobenzoic acid | C₇H₆FNO₂ | 155.13 | 5.00 g | 32.2 |

| N,N'-Carbonyldiimidazole (CDI) | C₇H₆N₄O | 162.15 | 5.74 g | 35.4 |

| N,O-Dimethylhydroxylamine HCl | C₂H₈ClNO | 97.56 | 3.46 g | 35.4 |

| N-Methylmorpholine (NMM) | C₅H₁₁NO | 101.15 | 3.95 mL | 35.4 |

| Tetrahydrofuran (THF), anhydrous | C₄H₈O | - | 100 mL | - |

| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | - | 50 mL | - |

| Saturated aq. NH₄Cl | - | - | 50 mL | - |

| Saturated aq. NaHCO₃ | - | - | 50 mL | - |

| Brine | - | - | 50 mL | - |

| Anhydrous MgSO₄ | MgSO₄ | - | - | - |

Step-by-Step Procedure

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-Amino-5-fluorobenzoic acid (5.00 g, 32.2 mmol).

-

Dissolution and Activation: Add anhydrous THF (100 mL) to the flask and stir to dissolve the starting material. Cool the solution to 0 °C using an ice bath. Once cooled, add N,N'-Carbonyldiimidazole (CDI) (5.74 g, 35.4 mmol, 1.1 eq) portion-wise over 10 minutes. Effervescence (CO₂ evolution) will be observed. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the acyl-imidazole intermediate.[6]

-

Preparation of Amine: In a separate dry 100 mL flask, suspend N,O-Dimethylhydroxylamine hydrochloride (3.46 g, 35.4 mmol, 1.1 eq) in anhydrous Dichloromethane (DCM) (50 mL). Cool the suspension to 0 °C and add N-Methylmorpholine (NMM) (3.95 mL, 35.4 mmol, 1.1 eq) dropwise. Stir the resulting mixture at 0 °C for 15 minutes.[6]

-

Coupling Reaction: Add the prepared N,O-Dimethylhydroxylamine solution from step 3 to the activated carboxylic acid solution from step 2 via cannula or dropping funnel at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature overnight (12-16 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes), visualizing with UV light. The disappearance of the starting material spot and the appearance of a new, higher Rf product spot indicates reaction completion.

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the bulk of the solvents. Redissolve the residue in Ethyl Acetate (150 mL) and transfer to a separatory funnel.

-

Aqueous Washes: Wash the organic layer sequentially with saturated aqueous NH₄Cl (1 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL). The bicarb wash is crucial for removing any unreacted starting material and imidazole byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of Ethyl Acetate in Hexanes to afford the pure this compound as a solid.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis.

Trustworthiness and Self-Validation

The described protocol incorporates several self-validating checkpoints to ensure reliability and success:

-

Stoichiometry: A slight excess (1.1 equivalents) of the coupling agent and the amine is used to drive the reaction to completion, ensuring the full conversion of the limiting starting carboxylic acid.

-

Reaction Monitoring: The use of TLC is a critical in-process control. It provides direct visual confirmation that the starting material is consumed and the product is formed before proceeding to the workup phase, preventing premature termination of the reaction.

-

Purification: The aqueous workup sequence is designed to systematically remove specific impurities. The final purification by column chromatography ensures the isolation of the target compound with high purity, which can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

By adhering to this robust protocol, researchers can confidently synthesize this compound with a high degree of purity and in good yield, providing a reliable foundation for subsequent research and development activities.

References

-

Weinreb, S. M., & Nahm, S. (1981). N,O-dimethylhydroxylamine hydrochloride. Tetrahedron Letters, 22(39), 3815-3818.

-

TutorChase. (n.d.). How do you prepare a Weinreb amide?.

-

The Science Behind Ketone Synthesis: The Weinreb Amide Approach. (n.d.). Dakota Pharm.

-

Ali, D., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2).

-

Biswas, T. (2022, August 16). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube.

-

BenchChem. (n.d.). Synthesis of 2-Amino-5-chloro-2'-fluorobenzophenone. Technical Support Center.

-

Reddy, K. S., et al. (2016). Synthesis of Nα-protected aminoacid/peptide Weinreb amides employing N,N'-carbonyldiimidazole. ARKIVOC, 2016(4), 339-351.

-

BenchChem. (n.d.). The Discovery and Synthetic History of 2-Amino-5-chloro-2'-fluorobenzophenone: A Technical Guide.

-

FAQ. (n.d.). How is 2-Amino-5-fluorobenzoic acid synthesized and what are its applications?.

-

Sreenivasa, S., et al. (2012). 2-Amino-5-fluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3379.

-

Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A. (2011). Molecules, 16(8), 6333-6350.

-

Cayman Chemical. (n.d.). 2-Amino-5-fluorobenzoic Acid.

-

Sigma-Aldrich. (n.d.). 2-Amino-5-fluorobenzoic acid.

-

CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid. (2004). Google Patents.

Sources

- 1. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents [patents.google.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide: Synthesis, Analysis, and Procurement for Drug Discovery Professionals

Introduction: The Strategic Importance of Fluorinated Benzamides in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for enhancing a compound's pharmacological profile. The fluorinated benzamide derivative, 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide, has emerged as a crucial building block in the synthesis of novel therapeutic agents. Its structure is of significant interest due to the presence of a fluorine atom, which can improve metabolic stability and binding affinity, and the Weinreb amide moiety, which is a versatile functional group for carbon-carbon bond formation. This guide provides an in-depth technical overview of its synthesis, analytical characterization, and reliable sourcing for researchers and drug development professionals. This compound serves as a key intermediate in the development of innovative treatments, including novel androgen receptor antagonists for prostate cancer and potential antimalarial agents targeting Plasmodium falciparum ATP4.[1]

Chemical Properties and Synthesis

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its effective application in a research and development setting.

| Property | Value | Source |

| CAS Number | 880875-39-8 | [2] |

| Molecular Formula | C₉H₁₁FN₂O₂ | [2] |

| Molecular Weight | 198.19 g/mol | [2] |

| SMILES | CN(C(=O)C1=C(C=CC(=C1)F)N)OC | [2] |

| Storage | Sealed in dry, 2-8°C | [2] |

Synthetic Pathway Overview

While specific, peer-reviewed synthetic protocols for this compound are not extensively published, a reliable synthetic route can be adapted from established methods for analogous fluorinated benzamides. A common and effective approach involves a multi-step synthesis starting from a commercially available precursor, 2-fluoro-4-nitrotoluene. This method, detailed in patent literature for a similar compound, can be logically modified for the synthesis of the target molecule.[3]

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative, adaptable procedure for the synthesis of this compound, based on established chemical transformations for similar molecules.

Step 1: Oxidation of 2-Fluoro-4-nitrotoluene to 2-Fluoro-4-nitrobenzoic acid

-

Reaction Setup: In a reaction vessel equipped with a mechanical stirrer and a reflux condenser, combine 2-fluoro-4-nitrotoluene, water, sodium hydroxide, and a phase transfer catalyst (e.g., tetrabutylammonium bromide).

-

Heating: Heat the mixture to 80-95°C with vigorous stirring.

-

Oxidant Addition: Slowly add potassium permanganate in portions, maintaining the reaction temperature.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, filter the hot mixture to remove manganese dioxide. Acidify the filtrate with concentrated hydrochloric acid to a pH of 2 to precipitate the product.

-

Isolation: Filter the precipitate, wash with water, and dry to yield 2-fluoro-4-nitrobenzoic acid.

Step 2: Amidation to form 2-Fluoro-4-nitro-N-methoxy-N-methylbenzamide (Weinreb Amide Formation)

-

Acid Chloride Formation: Suspend the 2-fluoro-4-nitrobenzoic acid in a suitable solvent such as 1,2-dichloroethane. Add a catalytic amount of N,N-dimethylformamide (DMF) followed by the dropwise addition of thionyl chloride.

-

Reaction: Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC or disappearance of starting material).

-

Amine Coupling: Cool the reaction mixture in an ice bath. In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride and a base (e.g., pyridine or triethylamine) in a suitable solvent. Slowly add the prepared acid chloride solution to the amine solution.

-

Work-up and Isolation: After the reaction is complete, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the desired Weinreb amide.

Step 3: Reduction of the Nitro Group to form this compound

-

Catalyst and Solvent: In a hydrogenation vessel, dissolve the 2-fluoro-4-nitro-N-methoxy-N-methylbenzamide in a suitable solvent like methanol or ethyl acetate. Add a catalytic amount of palladium on carbon (Pd/C).

-

Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 2-20 atm).

-

Reaction: Stir the mixture at room temperature for several hours until the reaction is complete.

-

Isolation: Filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the final product, this compound.

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity and purity of the synthesized compound. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A reverse-phase HPLC method is suitable for determining the purity of this compound.

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A gradient of acetonitrile and water (with 0.1% formic acid for improved peak shape) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Sample Preparation:

-

Accurately weigh and dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water.

-

Filter the sample through a 0.45 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR are essential for confirming the chemical structure. Due to the potential for rotational isomers (rotamers) around the amide C-N bond in ortho-substituted N-methoxy-N-methyl benzamides, variable temperature NMR may be necessary to resolve broad peaks into sharp singlets for the N-methyl and O-methyl groups.

Sample Preparation:

-

Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Expected ¹H NMR Features:

-

Aromatic protons in the region of 6.5-8.0 ppm, showing splitting patterns consistent with the substitution on the benzene ring.

-

Singlets for the N-methyl and O-methyl groups, which may appear as broad humps at room temperature.

-

A broad singlet corresponding to the amino (-NH₂) protons.

Reliable Chemical Suppliers

Sourcing high-purity this compound and its precursors is critical for successful research outcomes. The following table provides a list of reputable suppliers.

| Supplier | Product Name | CAS Number | Purity |

| This compound | 880875-39-8 | ≥95% | |

| 2-Amino-5-bromo-N-methoxy-N-methylbenzamide (precursor) | 304854-54-4 | - | |

| 2-Amino-5-fluorobenzoic acid (precursor) | 446-08-2 | 97% | |

| 2-Amino-5-fluoro-N-isopropylbenzamide (related compound) | 1094290-34-2 | - |

Safety and Handling

Appropriate safety precautions must be observed when handling this compound and the reagents used in its synthesis.

-

Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. Handle in a well-ventilated area or a fume hood.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

-

Incompatible Materials: Strong oxidizing agents.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of complex molecules in drug discovery. A thorough understanding of its synthesis, analytical characterization, and proper handling is essential for its effective use in the laboratory. This guide provides a comprehensive technical foundation to empower researchers in their pursuit of novel therapeutics.

References

- Google Patents. (n.d.). CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-.

-

ResearchGate. (2012). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 2-Amino-5-fluoro-N-isopropylbenzamide. Retrieved from [Link]

Sources

- 1. 2-Fluoro-N-methoxy-N-methylbenzamide Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 2. chemscene.com [chemscene.com]

- 3. CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2- - Google Patents [patents.google.com]

An In-depth Technical Guide to the Safe Handling of 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide

This guide provides comprehensive safety information, handling protocols, and emergency procedures for 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide (CAS No. 880875-39-8). It is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory or manufacturing setting. The information herein is synthesized from available safety data sheets and chemical databases to ensure a high standard of scientific integrity and promote a self-validating system of laboratory safety.

Chemical Identification and Overview

This compound is a substituted benzamide derivative. Its chemical structure, featuring an amino group, a fluorine atom, and a Weinreb amide moiety, makes it a potentially useful building block in medicinal chemistry and organic synthesis. Understanding its properties is critical for its safe application.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 880875-39-8[1] |

| Molecular Formula | C₉H₁₁FN₂O₂[1] |

| Molecular Weight | 198.19 g/mol [1] |

| Synonyms | 2-Amino-5-fluoro-N-methoxy-N-methyl-benzamide[1] |

| SMILES | CN(C(=O)C1=C(C=CC(=C1)F)N)OC[1] |

Hazard Identification and GHS Classification

Based on available data, this compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact.

GHS Pictogram:

Signal Word: Warning[1]

Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H320: Causes eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [1]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P330: Rinse mouth.

-

P362+P364: Take off contaminated clothing and wash it before reuse.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Physicochemical Properties and Toxicological Profile

Detailed experimental data for the physicochemical and toxicological properties of this compound are limited. The table below includes available data and computed values from reputable sources.

Table 2: Physicochemical and Toxicological Data

| Property | Value | Source |

| Physical State | Solid (presumed) | General chemical knowledge |

| Topological Polar Surface Area (TPSA) | 55.56 Ų | [1] |

| LogP | 1.0413 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Rotatable Bonds | 2 | [1] |

| Acute Toxicity | Oral: Harmful if swallowed (H302). Dermal and Inhalation: Data not available, but similar compounds are harmful. | [1] |

| Skin Corrosion/Irritation | Causes skin irritation (H315). | [1] |

| Serious Eye Damage/Irritation | Causes eye irritation (H320). | [1] |

| Respiratory or Skin Sensitization | Data not available. | |

| Germ Cell Mutagenicity | Data not available. | |

| Carcinogenicity | Data not available. | |

| Reproductive Toxicity | Data not available. | |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation (H335). | [1] |

| Specific Target Organ Toxicity (Repeated Exposure) | Data not available. | |

| Aspiration Hazard | Data not available. |

Safe Handling and Storage Protocols

Adherence to strict safety protocols is essential when working with this compound. The following procedures are based on established laboratory safety standards and the known hazards of this chemical class.

Engineering Controls

Operations involving this compound should be conducted in a well-ventilated area.[2] A certified chemical fume hood is required for any procedures that may generate dust or aerosols. Emergency eyewash stations and safety showers must be readily accessible.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the cornerstone of safe handling. The following diagram outlines the required PPE.

Sources

An In-Depth Technical Guide to 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide

This guide provides a comprehensive technical overview of 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical identity, properties, synthesis, and applications, with a focus on the underlying scientific principles and practical considerations.

Chemical Identity and Properties

IUPAC Name: this compound

This compound, a specialized Weinreb amide, is a fluorinated benzamide derivative that has garnered significant interest in the synthesis of complex molecular architectures.[1] Its structure incorporates several key features that impart desirable physicochemical properties for drug design, including a fluorine atom to enhance metabolic stability and binding affinity.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| CAS Number | 880875-39-8 | [1] |

| Molecular Formula | C₉H₁₁FN₂O₂ | [1] |

| Molecular Weight | 198.19 g/mol | [1] |

| SMILES | CN(C(=O)C1=C(C=CC(=C1)F)N)OC | [1] |

| Topological Polar Surface Area (TPSA) | 55.56 Ų | [1] |

| logP | 1.0413 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Rotatable Bonds | 2 | [1] |

| Storage Temperature | 2-8°C (Sealed in dry conditions) | [1] |

Synthesis of this compound: The Weinreb Amide Approach

The synthesis of this compound is most effectively achieved through the formation of a Weinreb-Nahm amide. This method is favored due to its high efficiency and the stability of the resulting amide, which allows for controlled reactions with organometallic reagents to form ketones or reduction to aldehydes without the common issue of over-addition.[2] The general principle involves the coupling of a carboxylic acid with N,O-dimethylhydroxylamine.[3]

The logical flow for the synthesis initiates with the readily available starting material, 2-amino-5-fluorobenzoic acid. This precursor undergoes an amidation reaction with N,O-dimethylhydroxylamine hydrochloride in the presence of a suitable coupling agent to yield the target compound.

Diagram 1: Synthetic Pathway to this compound

Caption: General synthetic scheme for the formation of the target Weinreb amide.

Causality in Experimental Choices

The choice of coupling agent is critical for the efficiency of the Weinreb amide formation. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DCC (dicyclohexylcarbodiimide) are commonly employed to activate the carboxylic acid, facilitating nucleophilic attack by the N,O-dimethylhydroxylamine.[3][4] The addition of a non-nucleophilic base, for instance, DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine), is essential to neutralize the hydrochloride salt of the amine and to scavenge the acid produced during the reaction, thereby driving the equilibrium towards product formation.[5]

Self-Validating Experimental Protocol

The following protocol outlines a robust method for the synthesis of this compound, incorporating in-process checks to ensure reaction completion and product purity.

Step 1: Reactant Preparation

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-fluorobenzoic acid (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 to 1.5 equivalents) and a non-nucleophilic base like N-methylmorpholine (1.5 equivalents) in the same anhydrous solvent.

Step 2: Activation of the Carboxylic Acid

-

Cool the solution of 2-amino-5-fluorobenzoic acid to 0°C using an ice bath.

-

Slowly add the coupling agent, for example, N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) or an alternative such as COMU (1.1 equivalents), to the cooled solution.[3][6]

-

Stir the mixture at 0°C for 15-20 minutes to allow for the formation of the activated acid species.

Step 3: Amide Formation

-

To the activated carboxylic acid mixture, add the prepared solution of N,O-dimethylhydroxylamine hydrochloride and base dropwise while maintaining the temperature at 0°C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete.

Step 4: In-Process Monitoring

-

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting carboxylic acid.

Step 5: Work-up and Purification

-

Upon completion, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).

-

Wash the filtrate sequentially with a weak acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Step 6: Characterization

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of novel therapeutic agents. The presence of the fluorine atom is a strategic design element in medicinal chemistry, often leading to improved metabolic stability and enhanced binding affinity of the final drug candidate.[7]

Role in the Synthesis of Biologically Active Molecules

This compound serves as a key precursor in the development of a variety of targeted therapies. For instance, benzamide derivatives are integral to the design of prokinetic agents and have been explored for their potential in treating gastrointestinal disorders. The structural motifs present in this compound are also found in compounds investigated for anticancer and anti-inflammatory activities.

A significant application of fluorinated benzamides is in the development of Proteolysis-Targeting Chimeras (PROTACs). These novel therapeutic modalities utilize specific ligands to recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. Fluorinated benzamide derivatives have shown promise as binders for the cereblon (CRBN) E3 ligase, a key component in many PROTAC designs.

Future Directions and Potential

The versatility of the Weinreb amide functionality allows for the introduction of a wide array of substituents, making this compound a powerful tool for generating libraries of diverse compounds for biological screening. Its application in the synthesis of pyrimidine derivatives as potential EGFR inhibitors for the treatment of non-small cell lung cancer highlights its ongoing relevance in the development of targeted cancer therapies.[8]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Based on the safety data for structurally similar compounds, the following GHS hazard classifications are likely applicable.

Table 2: Anticipated GHS Hazard Classification

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | Warning | H302: Harmful if swallowed | |

| Skin Corrosion/Irritation (Category 2) | Warning | H315: Causes skin irritation | |

| Serious Eye Damage/Eye Irritation (Category 2A) | Warning | H319: Causes serious eye irritation | |

| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | Warning | H335: May cause respiratory irritation |

Note: This information is based on data for similar compounds and should be used as a guideline. Always refer to the specific Safety Data Sheet (SDS) for the compound before handling.

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[2]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[9]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[1]

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.[2]

Conclusion

This compound is a strategically designed chemical intermediate with significant utility in medicinal chemistry and drug discovery. Its synthesis via the robust Weinreb amide methodology provides a reliable route to this versatile building block. The incorporation of a fluorine atom and the presence of the Weinreb amide functionality make it a valuable precursor for the development of novel therapeutic agents with enhanced pharmacological properties. As research into targeted therapies continues to expand, the importance of such well-designed molecular scaffolds is set to grow.

References

-

How do you prepare a Weinreb amide? - TutorChase. (n.d.). Retrieved from [Link]

-

Weinreb ketone synthesis. (2023). In Wikipedia. Retrieved from [Link]

- Zhang, P., et al. (2013). 2-Amino-5-fluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o378.

- Nowak, M., & Jóźwiak, A. (2015). Weinreb Amides. Synlett, 26(03), 433-434.

- De Luca, L., Giacomelli, G., & Taddei, M. (2001). A very mild and rapid conversion of acids to Weinreb amides. The Journal of Organic Chemistry, 66(7), 2534–2537.

- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602.

- Khalid, M., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 206-219.

- Aidhen, I. S., & Kumar, B. S. (2013). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Journal of Chemical and Pharmaceutical Research, 5(12), 1145-1149.

-

PubChem. (n.d.). 2,5-Bis[fluoro(methoxy)methyl]benzamide. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of... [Image]. Retrieved from [Link]

- Sreenivasa, S., et al. (2013). 2-Amino-5-fluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(3), o378.

-

PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary. Retrieved from [Link]

- Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826.

- Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.

- MDPI. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 28(3), 1083.

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]

- Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides. (2023). RSC Medicinal Chemistry.

- Supporting Information List of Contents 1H and 13C NMR Spectra of Products: 2-10. (2014). The Royal Society of Chemistry.

-

PubChem. (n.d.). N-Methoxy-N-methylbenzamide. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of N-Methoxy-N-methylbenzamide in Chemical Research. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 3. tutorchase.com [tutorchase.com]

- 4. ism2.univ-amu.fr [ism2.univ-amu.fr]

- 5. This compound | 880875-39-8 [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

A Comprehensive Spectroscopic and Structural Elucidation Guide to 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide

Abstract

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide, a key intermediate in pharmaceutical synthesis. By integrating experimental ¹H NMR data with predictive ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document offers a comprehensive framework for the structural elucidation of this molecule. The methodologies, data interpretation, and underlying scientific principles are detailed to serve as a vital resource for researchers, chemists, and professionals in drug discovery and development.

Introduction

This compound (Molecular Formula: C₉H₁₁FN₂O₂, Molecular Weight: 198.19 g/mol ) is a substituted benzamide derivative of significant interest in medicinal chemistry.[1] Its structure, featuring an aniline moiety, a fluorine substituent, and a Weinreb amide, makes it a versatile building block for the synthesis of complex pharmaceutical agents. The Weinreb amide functionality (N-methoxy-N-methylamide) is particularly valuable as it allows for the controlled formation of carbon-carbon bonds with organometallic reagents to yield ketones without the common side reaction of over-addition.

Accurate and unambiguous structural confirmation is a prerequisite for any chemical compound intended for use in synthesis or biological screening. Spectroscopic techniques are the cornerstone of this characterization process. This guide provides a detailed examination of the key spectroscopic data for this compound, explaining the rationale behind spectral assignments and offering insights into the relationship between molecular structure and spectral output.

Molecular Structure and Spectroscopic Overview

The structural integrity of a compound is validated through a synergistic combination of spectroscopic methods.[2][3][4] Each technique probes different aspects of the molecule's constitution, and together they provide a complete picture.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy details the chemical environment of ¹H and ¹³C nuclei, revealing connectivity and stereochemistry.

-

Infrared (IR) Spectroscopy identifies the functional groups present by measuring their characteristic vibrational frequencies.

-

Mass Spectrometry (MS) determines the molecular weight and provides information about the compound's fragmentation pattern, further confirming its structure.

dot graph "Spectroscopic_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

subgraph "cluster_Synthesis" { label="Compound Synthesis"; style="filled"; color="#F1F3F4"; Compound [label="2-Amino-5-fluoro-\nN-methoxy-N-methylbenzamide"]; }

subgraph "cluster_Analysis" { label="Spectroscopic Analysis"; style="filled"; color="#F1F3F4"; NMR [label="NMR Spectroscopy\n(¹H, ¹³C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IR [label="IR Spectroscopy", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MS [label="Mass Spectrometry", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; }

subgraph "cluster_Elucidation" { label="Structural Elucidation"; style="filled"; color="#F1F3F4"; Structure [label="Final Structure\nConfirmation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; }

Compound -> {NMR, IR, MS} [label="Probes"]; {NMR, IR, MS} -> Structure [label="Synergistic Data"]; } caption: "Workflow for Spectroscopic Structural Elucidation."

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information.

¹H NMR Spectroscopy

Proton NMR reveals the number of distinct hydrogen environments and their connectivity through spin-spin coupling.

Experimental Protocol (Hypothetical):

-

Dissolve ~5-10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the spectrum on a 400 MHz or 500 MHz spectrometer at room temperature.

-

Process the resulting Free Induction Decay (FID) with an appropriate window function and Fourier transform to obtain the spectrum.

-

Reference the chemical shifts to the residual solvent peak or tetramethylsilane (TMS).

Data and Interpretation:

The ¹H NMR spectrum provides definitive evidence for the compound's structure. The following table summarizes the experimental chemical shifts (δ) and their assignments.

| Protons (Label) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| H-a | 3.29 | Singlet | - | 3H | N-CH₃ |

| H-b | 3.55 | Singlet | - | 3H | O-CH₃ |

| H-c | 4.80 | Broad Singlet | - | 2H | -NH₂ |

| H-d | 6.81 | Doublet of Doublets | J = 8.8, 2.9 | 1H | Aromatic H |

| H-e | 6.95 | Triplet of Doublets | J = 8.8, 2.9 | 1H | Aromatic H |

| H-f | 7.21 | Doublet of Doublets | J = 8.8, 5.4 | 1H | Aromatic H |

Causality Behind Assignments:

-

N-CH₃ and O-CH₃ (H-a, H-b): The two sharp singlets at 3.29 and 3.55 ppm correspond to the methyl groups of the Weinreb amide. Their singlet nature indicates no adjacent protons. The downfield shift of the O-CH₃ group is due to the deshielding effect of the adjacent oxygen atom.

-

-NH₂ (H-c): The broad singlet at 4.80 ppm is characteristic of amine protons. The broadness is a result of quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange with trace amounts of water.

-

Aromatic Protons (H-d, H-e, H-f): The complex splitting patterns in the aromatic region (6.8-7.3 ppm) are indicative of the trisubstituted benzene ring. The coupling constants are consistent with ortho, meta, and para relationships between the protons and the fluorine atom. The fluorine atom couples with adjacent protons, leading to the observed doublet of doublets and triplet of doublets patterns.